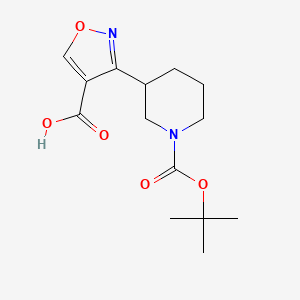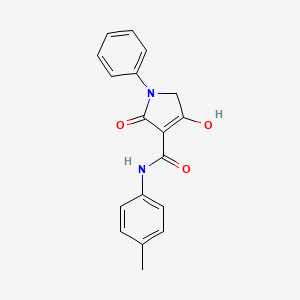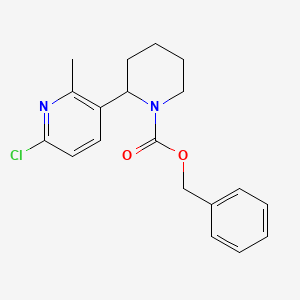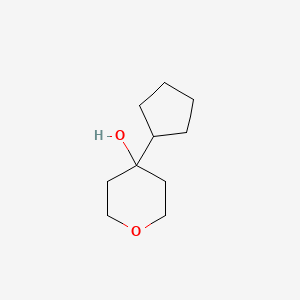![molecular formula C12H12BrN3O2 B11809762 3-Bromo-4-[1,2,4]triazol-4-yl-benzoic acid isopropyl ester](/img/structure/B11809762.png)
3-Bromo-4-[1,2,4]triazol-4-yl-benzoic acid isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate is a synthetic organic compound that features a unique combination of a brominated benzene ring and a triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile compound for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate typically involves a multi-step process. One common method starts with the bromination of 4-(4H-1,2,4-triazol-4-yl)benzoic acid. The brominated intermediate is then esterified with isopropyl alcohol under acidic conditions to yield the final product. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out under reflux to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and isopropyl alcohol.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with reagents such as sodium azide or potassium thiocyanate.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted derivatives.
Oxidation Products: Oxidation of the triazole ring can lead to the formation of various oxides.
Hydrolysis Products: The primary products are 4-(4H-1,2,4-triazol-4-yl)benzoic acid and isopropyl alcohol.
Applications De Recherche Scientifique
Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate is primarily attributed to the triazole ring. This moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. In anticancer applications, the compound has been shown to inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis, thereby reducing the proliferation of hormone-dependent cancer cells . Additionally, the bromine atom can enhance the compound’s reactivity and binding affinity to its molecular targets .
Comparaison Avec Des Composés Similaires
Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate can be compared with other triazole-containing compounds, such as:
1,2,4-Triazole: A basic triazole compound with broad applications in pharmaceuticals and agriculture.
3-Bromo-1H-1,2,4-triazole: Similar to the compound but lacks the ester and benzene ring, resulting in different chemical properties and applications.
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid: A precursor in the synthesis of Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate, used in various synthetic routes.
The uniqueness of Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate lies in its combination of a brominated benzene ring and a triazole moiety, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H12BrN3O2 |
|---|---|
Poids moléculaire |
310.15 g/mol |
Nom IUPAC |
propan-2-yl 3-bromo-4-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C12H12BrN3O2/c1-8(2)18-12(17)9-3-4-11(10(13)5-9)16-6-14-15-7-16/h3-8H,1-2H3 |
Clé InChI |
LVIVJJFYIUJIRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC(=C(C=C1)N2C=NN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809688.png)



![2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809701.png)
![6-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809704.png)
![N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11809715.png)




![2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11809752.png)

